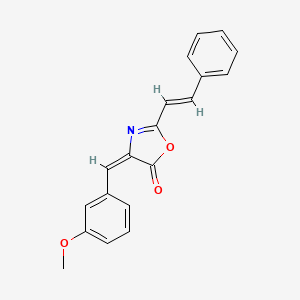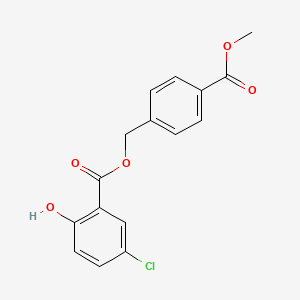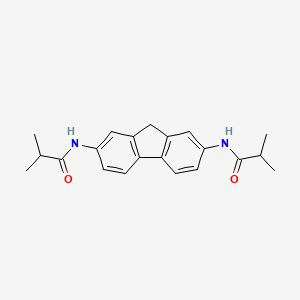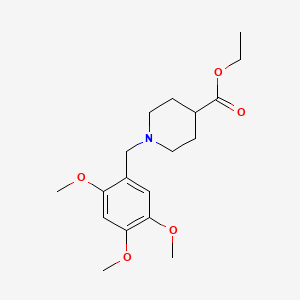
N-(3-pyridinylmethyl)-3-(2-thienyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-pyridinylmethyl)-3-(2-thienyl)acrylamide, commonly known as PTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTAA is a small molecule that belongs to the class of acrylamide derivatives. It has a molecular weight of 277.36 g/mol and a melting point of 172-174°C.
Mécanisme D'action
The mechanism of action of PTAA is not fully understood. However, it has been suggested that PTAA exerts its biological activity through the inhibition of various enzymes and proteins. For example, PTAA has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. PTAA has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
PTAA has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that PTAA induces cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit cell migration and invasion. In addition, PTAA has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using PTAA in lab experiments include its low cost, easy synthesis, and versatility. PTAA can be easily modified to introduce various functional groups, which can be used to tailor its biological activity. However, the limitations of using PTAA in lab experiments include its low solubility in water and its potential toxicity. Therefore, appropriate precautions should be taken when handling PTAA.
Orientations Futures
There are several future directions for the research on PTAA. One direction is to explore its potential applications in drug delivery. PTAA-based materials can be used as drug carriers for targeted drug delivery. Another direction is to investigate its potential applications in organic electronics. PTAA-based materials can be used as hole-transporting materials in various organic electronic devices. Finally, further studies are needed to fully understand the mechanism of action of PTAA and its potential applications in various fields.
Méthodes De Synthèse
PTAA can be synthesized using various methods, including the Knoevenagel condensation reaction, the Suzuki-Miyaura cross-coupling reaction, and the Heck reaction. The Knoevenagel condensation reaction is the most commonly used method for the synthesis of PTAA. This method involves the reaction of 3-(2-thienyl)acryloyl chloride with 3-pyridinemethanol in the presence of a base such as triethylamine.
Applications De Recherche Scientifique
PTAA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, PTAA has been shown to exhibit promising anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to exhibit antifungal and antibacterial activity.
In material science, PTAA has been used as a building block for the synthesis of various functional materials, including metal-organic frameworks, porous organic polymers, and covalent organic frameworks. These materials have potential applications in gas storage, catalysis, and drug delivery.
In organic electronics, PTAA has been used as a hole-transporting material in organic solar cells and organic light-emitting diodes. It has also been used as a dopant in organic field-effect transistors.
Propriétés
IUPAC Name |
(E)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c16-13(6-5-12-4-2-8-17-12)15-10-11-3-1-7-14-9-11/h1-9H,10H2,(H,15,16)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTSBLXHCVWOLX-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CNC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5854029.png)
![N-[2-(acetylamino)phenyl]-2-phenylacetamide](/img/structure/B5854031.png)



![2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5854074.png)
![N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B5854079.png)

![1-[2-(4-fluorophenyl)ethyl]-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5854094.png)
![2-(4-{[(4-ethylphenyl)sulfonyl]amino}phenoxy)acetamide](/img/structure/B5854103.png)



![4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5854124.png)